

Drinabant (AVE-1625): A Technical Guide to its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (AVE-1625) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that was developed by Sanofi-Aventis for a range of therapeutic indications, most notably obesity. Despite reaching Phase IIb clinical trials, its development was halted due to concerns over psychiatric adverse events, mirroring the fate of the structurally related CB1 antagonist, rimonabant. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of **Drinabant**. It includes details of its synthesis, binding and functional characteristics, and the signaling pathways it modulates. While specific clinical trial data remains largely unpublished, this guide summarizes the known trajectory of its clinical development and the reasons for its discontinuation. Later, Opiant Pharmaceuticals licensed **Drinabant** for development as a potential treatment for acute cannabinoid overdose.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy metabolism, and mood. This made the CB1 receptor an attractive target for the development of anti-obesity medications. **Drinabant** (AVE-1625) emerged from this paradigm as a selective CB1 receptor antagonist.[1] Initially investigated for a variety of conditions including schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its primary development focus was narrowed to appetite suppression and the treatment of obesity.[1]



Discovery and Synthesis Corporate Development

Drinabant was discovered and developed by the French pharmaceutical company Sanofi-Aventis. The compound was identified as part of a research program aimed at developing potent and selective CB1 receptor antagonists. Following its discontinuation for obesity, the rights to **Drinabant** were licensed by Opiant Pharmaceuticals in late 2018.[1] Opiant is exploring its potential as an injectable treatment for acute cannabinoid overdose (ACO), a condition for which there are currently no approved treatments.[1]

Chemical Synthesis

The synthesis of **Drinabant**, chemically named N-{1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide, has been described in patent literature. A key step in the synthesis involves the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate with N-(3,5-difluorophenyl)methylsulfonamide in the presence of anhydrous tripotassium phosphate and tris(dioxa-3,6-heptyl)amine in toluene at reflux. The final product is obtained after purification by recrystallization from isopropyl alcohol.

Preclinical Pharmacology

Drinabant is characterized as a highly potent and selective CB1 receptor antagonist. Its preclinical profile was established through a series of in vitro and in vivo studies.

Binding Affinity

Drinabant exhibits high affinity for the CB1 receptor. While the specific binding assay protocols used by Sanofi-Aventis have not been publicly detailed, standard radioligand binding assays are typically employed to determine the binding affinity (Ki) of a compound for its target receptor.

Table 1: In Vitro Binding Affinity of **Drinabant**

Receptor	Species	Ki (nM)
CB1	Not Specified	0.16 - 0.44



Data sourced from publicly available information.

Functional Activity

Drinabant functions as an antagonist at the CB1 receptor, inhibiting the downstream signaling initiated by receptor agonists. Its functional potency is typically determined through assays that measure the inhibition of agonist-stimulated signaling, such as GTPyS binding assays or calcium mobilization assays.

Table 2: In Vitro Functional Activity of **Drinabant**

Assay	Receptor	Species	IC50 (nM)
Agonist-stimulated Calcium Signal	CB1	Human (hCB1-R)	25
Agonist-stimulated Calcium Signal	CB1	Rat (rCB1-R)	10

Data sourced from publicly available information.

In Vivo Studies

Preclinical in vivo studies in rodent models demonstrated the potential of **Drinabant** in metabolic and neurological disorders. In models of obesity, **Drinabant** was shown to reduce food intake and body weight. In rodent models relevant to schizophrenia, it showed potential in improving cognitive deficits.

Experimental Protocols

While the exact proprietary protocols used by Sanofi-Aventis are not available, the following represent standard and widely accepted methodologies for the key experiments cited.

CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of **Drinabant** for the CB1 receptor.



Methodology:

- Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor.
- Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.
- Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [3H]CP55,940, is
 used.
- Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (Drinabant).
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **Drinabant** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPyS Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (IC50) of **Drinabant** at the CB1 receptor.

Methodology:

- Membrane Preparation: CB1 receptor-expressing membranes are prepared as described above.
- Assay Buffer: A buffer containing GDP is used to facilitate the binding of GTPyS upon receptor activation.



- Radioligand: A non-hydrolyzable GTP analog, [35S]GTPyS, is used.
- Assay Procedure: Membranes are incubated with a fixed concentration of a CB1 receptor agonist (to stimulate the receptor) and varying concentrations of **Drinabant**.
- Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPyS.
- Incubation: The reaction is allowed to proceed for a defined period.
- Separation and Quantification: The amount of [35S]GTPyS bound to the G-proteins is determined by filtration and scintillation counting.
- Data Analysis: The concentration of **Drinabant** that inhibits 50% of the agonist-stimulated
 [35S]GTPyS binding (IC50) is calculated.

Signaling Pathways and Experimental Workflows

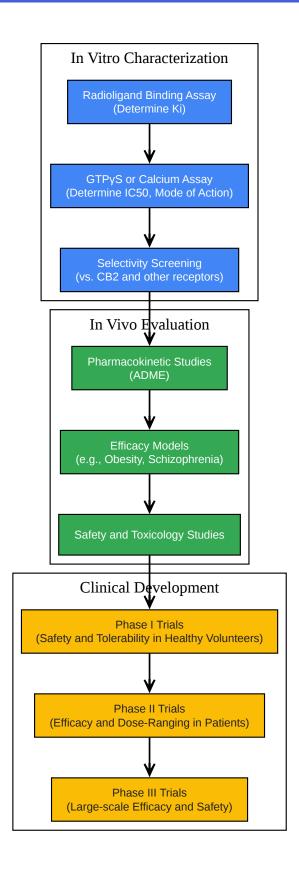
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a CB1 receptor antagonist like **Drinabant**.



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Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of **Drinabant**.





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Caption: General Experimental Workflow for the Development of a CB1 Antagonist.



Clinical Development and Discontinuation

Drinabant progressed to Phase IIb clinical trials for the treatment of obesity.[1] However, Sanofi-Aventis ultimately discontinued its development. The primary reason cited for this decision was the emergence of severe psychiatric side effects in patients. These adverse events were reported to be similar to those observed with another of the company's CB1 receptor antagonists, rimonabant, which included anxiety, depression, and suicidal ideation.

Detailed quantitative data from the Phase I and Phase II clinical trials of **Drinabant**, including efficacy in weight loss and the specific incidence of adverse events, have not been made publicly available in peer-reviewed literature. This is common for drug candidates that are discontinued during development.

Future Directions

Despite its discontinuation for obesity, **Drinabant** has found a new potential application. Opiant Pharmaceuticals is currently developing an injectable formulation of **Drinabant** for the emergency treatment of acute cannabinoid overdose (ACO). The rationale is that a rapid-acting CB1 antagonist could counteract the severe psychoactive effects of high doses of THC or synthetic cannabinoids.

Conclusion

Drinabant (AVE-1625) represents a case study in the challenges of targeting the CB1 receptor for therapeutic intervention. While demonstrating high potency and selectivity in preclinical studies, its clinical development was ultimately thwarted by a safety profile that was deemed unacceptable, particularly the risk of serious psychiatric adverse events. The story of **Drinabant** underscores the complex role of the endocannabinoid system in both metabolic and psychiatric regulation and highlights the difficulty in separating the desired therapeutic effects from on-target adverse effects when modulating this system. Its potential revival as a treatment for acute cannabinoid overdose marks an interesting new chapter in the history of this compound.

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References

- 1. Drinabant Wikipedia [en.wikipedia.org]
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